molecular formula C19H22FN5O2 B2661693 3-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one CAS No. 2379951-02-5

3-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one

Cat. No.: B2661693
CAS No.: 2379951-02-5
M. Wt: 371.416
InChI Key: QBDMGYNKBSCDRH-UHFFFAOYSA-N
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Description

3-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorine atom and a methoxyphenyl group, linked to a piperazine ring, which is further connected to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophilic reagents like sodium azide, electrophilic reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

3-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxyphenyl groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it might inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its fluorine atom and methoxyphenyl group are particularly noteworthy for their potential to enhance binding affinity and selectivity in biological systems.

Properties

IUPAC Name

3-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-27-14-4-2-13(3-5-14)17-16(20)18(23-12-22-17)25-10-8-24(9-11-25)15-6-7-21-19(15)26/h2-5,12,15H,6-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDMGYNKBSCDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C4CCNC4=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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